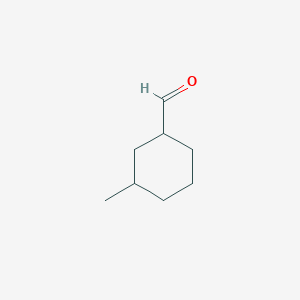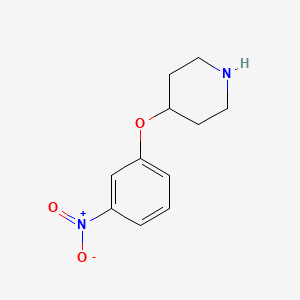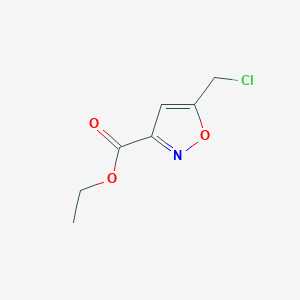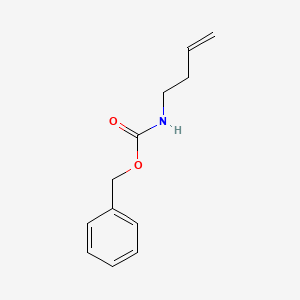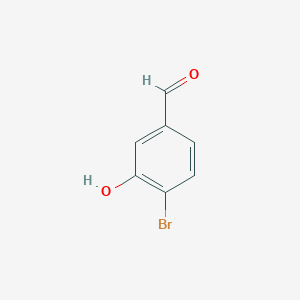
2-(2,2,3,3,3-Pentafluoropropoxy)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2,3,3,3-Pentafluoropropoxy)ethan-1-ol is a useful research compound. Its molecular formula is C5H7F5O2 and its molecular weight is 194.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Diffusion Coefficients and Simulation Studies
2-(2,2,3,3,3-Pentafluoropropoxy)ethan-1-ol and its related fluorinated compounds have been explored in scientific research, particularly focusing on their physical properties and reactions. A notable study by Pereira et al. (2014) measured intradiffusion coefficients of similar fluorinated surfactants in water using the pulsed field gradient (PFG)-NMR spin–echo technique and computer simulations. This research extends the understanding of the temperature and composition dependence of these compounds' diffusion behaviors in aquatic environments, providing valuable insights into their physicochemical properties and interactions with water molecules Pereira et al., 2014.
Catalytic and Synthetic Applications
In the realm of organic synthesis, fluorinated compounds, including those structurally related to this compound, have been utilized as intermediates in catalytic processes and synthetic pathways. For example, the lipase-catalyzed transesterification of related fluorinated nitriles has led to the synthesis of optically pure compounds, demonstrating the utility of fluorinated substances in producing complex molecular architectures with high stereoselectivity Sakai et al., 2000.
Electrolyte Additives for Lithium-Ion Batteries
Fluorinated cyclic phosphorus(III)-based compounds, analogous in functionality to this compound, have been synthesized and evaluated for high voltage application in lithium-ion batteries (LIBs). These compounds, through sacrificial decomposition, contribute to the formation of a cathode electrode interphase (CEI), highlighting their potential in enhancing the performance and stability of LIBs. The research underscores the impact of fluorinated structures on the dynamics of CEI formation and overall cell performance, offering a pathway to more efficient and durable battery technologies von Aspern et al., 2019.
Hydrophobic Surface Interactions
The study of the interaction of fluorinated alcohols with biological systems, such as the particulate methane monooxygenase (pMMO) from Methylococcus capsulatus, reveals the importance of hydrophobic interactions in the active sites of enzymes. This research provides insights into the enzymatic processes and the factors influencing substrate orientation and reaction specificity, contributing to a deeper understanding of enzyme catalysis and potential biotechnological applications Ng et al., 2008.
Safety and Hazards
Propiedades
IUPAC Name |
2-(2,2,3,3,3-pentafluoropropoxy)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F5O2/c6-4(7,5(8,9)10)3-12-2-1-11/h11H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJGSXYVIXIRQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(C(F)(F)F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40566155 |
Source


|
| Record name | 2-(2,2,3,3,3-Pentafluoropropoxy)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40566155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
757-08-4 |
Source


|
| Record name | 2-(2,2,3,3,3-Pentafluoropropoxy)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40566155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

